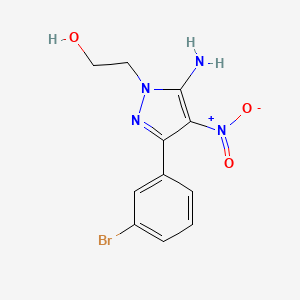
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a bromophenyl group, and a nitro group attached to the pyrazole ring, along with an ethanol moiety. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazonyl chlorides with 3-bromophenyl derivatives under controlled conditions to form the pyrazole ring . The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The final step involves the attachment of the ethanol moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
3-(3-Bromophenyl)-5-amino-1H-pyrazole: Similar structure but lacks the nitro and ethanol groups.
4-Nitro-3-(3-bromophenyl)-1H-pyrazole: Similar structure but lacks the amino and ethanol groups.
2-(5-Amino-3-(3-bromophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the nitro and amino groups in 2-(5-Amino-3-(3-bromophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol provides unique chemical reactivity and biological activity compared to its analogs. The ethanol moiety enhances its solubility and potential for further functionalization, making it a versatile compound for various applications.
特性
分子式 |
C11H11BrN4O3 |
|---|---|
分子量 |
327.13 g/mol |
IUPAC名 |
2-[5-amino-3-(3-bromophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11BrN4O3/c12-8-3-1-2-7(6-8)9-10(16(18)19)11(13)15(14-9)4-5-17/h1-3,6,17H,4-5,13H2 |
InChIキー |
GOONJDPVKCODLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=C2[N+](=O)[O-])N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



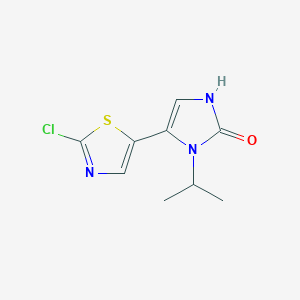
![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
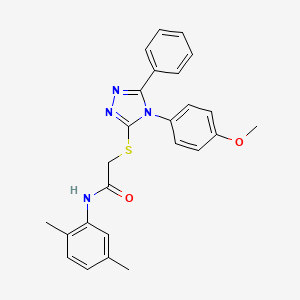
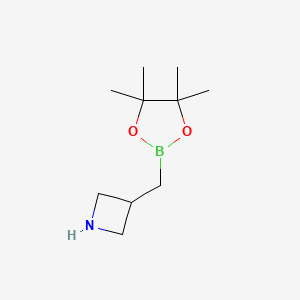
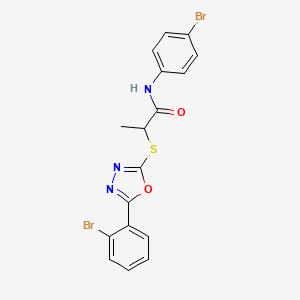

![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)
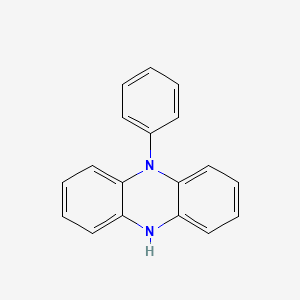

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
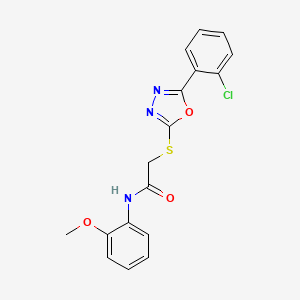
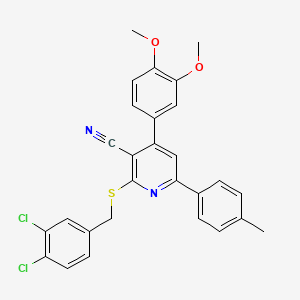
![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
